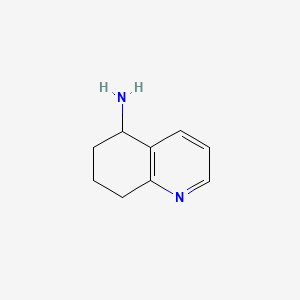

5,6,7,8-Tetrahydroquinolin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAFTVCNAYZLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992128 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71569-15-8 | |

| Record name | 5-Quinolinamine, 5,6,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071569158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroquinolin-5-amine is a heterocyclic amine that serves as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting the central nervous system, including potential antipsychotic, antidepressant, and anti-inflammatory agents. Derivatives of the closely related 5,6,7,8-tetrahydroquinoline scaffold have been investigated as C5a receptor antagonists and 5-HT2C receptor agonists. A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of its key physicochemical parameters, detailed experimental protocols for their determination, and insights into the signaling pathways of relevant biological targets.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its closely related isomer, 8-amino-5,6,7,8-tetrahydroquinoline, is presented below. Due to a lack of available experimental data for the 5-amino isomer, some values are based on predictions for the 8-amino isomer and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | - |

| Molecular Weight | 148.21 g/mol | - |

| Boiling Point | 259.1°C at 760 mmHg | - |

| Flash Point | 134.3°C | - |

| Density | 1.081 g/cm³ | - |

| pKa (predicted for 8-amino isomer) | 8.93 ± 0.20 | - |

| logP (predicted for 8-amino isomer) | 2.12 | - |

| Water Solubility | Data not available | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These are generalized protocols that can be adapted for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of an ionizable compound is a critical parameter influencing its solubility, absorption, and distribution. Potentiometric titration is a standard method for its determination.[1][2]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a solution of the test compound (this compound) at a concentration of approximately 1-10 mM in a suitable solvent system (e.g., water or a water-methanol mixture to ensure solubility).[1]

-

Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.[2]

-

-

Titration:

-

Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Slowly add the standardized titrant (NaOH for an amine salt or HCl for the free base) in small increments.

-

Record the pH and the volume of titrant added after each addition, allowing the solution to equilibrate.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[3][4] The shake-flask method is the traditional and most reliable method for logP determination.[3]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured at equilibrium, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of P is the logP value.

Methodology:

-

Preparation of Phases:

-

Partitioning:

-

Prepare a stock solution of the test compound in the pre-saturated aqueous phase.

-

In a separatory funnel, combine a known volume of the aqueous solution of the compound with a known volume of the pre-saturated n-octanol.

-

Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in aqueous phase].

-

Calculate logP as the base-10 logarithm of P.

-

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5]

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined.

Methodology:

-

Equilibration:

-

Add an excess amount of the solid test compound to a vial containing the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Separation:

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter may also be used.[6]

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[6] A calibration curve prepared with known concentrations of the compound is used for quantification.

-

-

Reporting:

-

The solubility is reported in units of µg/mL or µM.

-

Biological Context and Signaling Pathways

While direct biological data for this compound is limited, its structural similarity to compounds targeting the C5a and 5-HT2C receptors suggests potential interactions with these pathways.

C5a Receptor Antagonism

The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the C5a receptor (C5aR), a G protein-coupled receptor (GPCR). Antagonism of this receptor is a therapeutic strategy for inflammatory diseases.

Caption: C5a Receptor Signaling Pathway.

5-HT2C Receptor Agonism

The serotonin 2C (5-HT2C) receptor is a GPCR primarily expressed in the central nervous system and is involved in the regulation of mood, appetite, and cognition.[7] Agonists of this receptor have therapeutic potential for obesity and psychiatric disorders.[7]

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization and initial biological screening of this compound.

Caption: Physicochemical and Biological Evaluation Workflow.

Conclusion

This compound represents a key building block in medicinal chemistry. While experimental data on its physicochemical properties are not extensively available, this guide provides a framework for their determination through established protocols. The predicted properties of its isomers and the known biological activities of related tetrahydroquinoline derivatives highlight its potential for the development of novel therapeutics, particularly those targeting GPCRs involved in inflammation and central nervous system disorders. The experimental workflows and signaling pathway diagrams presented herein offer a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related compounds.

References

- 1. enamine.net [enamine.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

Spectroscopic and Biological Profiling of 5,6,7,8-Tetrahydroquinolin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5,6,7,8-Tetrahydroquinolin-5-amine, a key heterocyclic amine with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such data are also provided, alongside a conceptual workflow for biological screening, given the known activity of similar compounds as receptor antagonists.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 5,6,7,8-tetrahydroquinoline and the expected influence of a C5-amino substituent.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H2 |

| ~7.4 | d | 1H | H4 |

| ~7.0 | dd | 1H | H3 |

| ~4.0 | t | 1H | H5 |

| ~2.9 | t | 2H | H8 |

| ~2.0 | m | 2H | H6 |

| ~1.8 | m | 2H | H7 |

| ~1.7 | br s | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts and coupling constants are approximate.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~148 | CH | C2 |

| ~145 | C | C8a |

| ~137 | CH | C4 |

| ~128 | C | C4a |

| ~121 | CH | C3 |

| ~50 | CH | C5 |

| ~30 | CH₂ | C8 |

| ~28 | CH₂ | C6 |

| ~22 | CH₂ | C7 |

Solvent: CDCl₃. Chemical shifts are approximate.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1590-1450 | Medium-Strong | Aromatic C=C stretch |

| 1335-1250 | Medium | Aromatic C-N stretch |

| 1250-1020 | Medium | Aliphatic C-N stretch |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 148 | 100 | [M]⁺ (Molecular Ion) |

| 131 | ~80 | [M-NH₃]⁺ |

| 120 | ~60 | [M-C₂H₄]⁺ |

| 104 | ~40 | [M-C₃H₆]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced directly into the ion source via a direct insertion probe.

-

Alternatively, for liquid chromatography-mass spectrometry (LC-MS), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (EI-MS):

-

The sample is vaporized by heating in the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

Potential Biological Signaling and Experimental Workflow

Derivatives of 5-amino-5,6,7,8-tetrahydroquinoline have been investigated as antagonists for the C5a receptor, a G protein-coupled receptor (GPCR) involved in inflammatory responses.[1] This suggests that this compound could serve as a scaffold for the development of modulators of GPCR signaling pathways. The following diagram illustrates a general experimental workflow for screening compounds like this for their effects on a GPCR-mediated signaling pathway.

Caption: Workflow for screening this compound derivatives as GPCR antagonists.

References

Navigating the Spectroscopic Landscape: A Technical Guide to the ¹H and ¹³C NMR Characterization of 5,6,7,8-Tetrahydroquinolin-5-amine

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5,6,7,8-tetrahydroquinolin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document details predicted ¹H and ¹³C NMR data, outlines a general experimental protocol for data acquisition, and visualizes the molecular structure and experimental workflow. The provided data and methodologies serve as a foundational resource for the characterization and analysis of this heterocyclic amine.

Predicted NMR Data

Due to the limited availability of experimental NMR data for this compound in public literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using established computational models and serve as a reliable estimate for spectral analysis. It is important to note that actual experimental values may vary based on solvent, concentration, and temperature.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The protons on the pyridine ring are expected to appear at higher chemical shifts (downfield) compared to the protons on the saturated carbocyclic ring. The amine and the adjacent methine protons will also exhibit characteristic signals.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 8.3 | Doublet of Doublets | J = 4.8, 1.6 |

| H-3 | 7.0 | Doublet of Doublets | J = 7.6, 4.8 |

| H-4 | 7.4 | Doublet of Doublets | J = 7.6, 1.6 |

| H-5 | 4.0 | Triplet | J = 6.0 |

| NH₂ | 1.8 | Broad Singlet | - |

| H-6 (axial) | 1.9 | Multiplet | - |

| H-6 (equatorial) | 2.1 | Multiplet | - |

| H-7 (axial) | 1.7 | Multiplet | - |

| H-7 (equatorial) | 1.8 | Multiplet | - |

| H-8 (axial) | 2.8 | Multiplet | - |

| H-8 (equatorial) | 3.0 | Multiplet | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the this compound molecule. The carbons of the aromatic pyridine ring will resonate at lower field (higher ppm values) compared to the aliphatic carbons of the tetrahydro- portion of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 148.0 |

| C-3 | 121.5 |

| C-4 | 135.0 |

| C-4a | 128.0 |

| C-5 | 50.0 |

| C-6 | 30.0 |

| C-7 | 20.0 |

| C-8 | 29.0 |

| C-8a | 145.0 |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra for heterocyclic amines like this compound requires careful sample preparation and appropriate instrument parameters.

Sample Preparation

-

Sample Purity : Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection : A suitable deuterated solvent that completely dissolves the sample is crucial. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. For compounds with different solubility profiles, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.[1]

-

Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3]

-

Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Handling Air-Sensitive Samples : If the compound is sensitive to air or moisture, sample preparation should be conducted under an inert atmosphere, for example, using a Schlenk line or inside a glovebox.[4][5] The use of a J. Young's NMR tube is recommended for such samples to ensure an airtight seal.[5]

NMR Spectrometer Parameters

-

Instrumentation : Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

A standard pulse program is used to acquire the spectrum.

-

The spectral width should encompass the expected range of proton chemical shifts (typically 0-10 ppm for organic molecules).

-

An appropriate number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is generally used to simplify the spectrum and enhance signal intensity.

-

The spectral width should cover the expected range for carbon chemical shifts (typically 0-160 ppm for this type of compound).

-

A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

A sufficient relaxation delay should be used to ensure accurate integration of the signals if quantitative analysis is desired.

-

Visualizations

To aid in the interpretation of the NMR data and the experimental process, the following diagrams are provided.

Figure 1. Structure of this compound with atom numbering.

Figure 2. Generalized experimental workflow for NMR data acquisition and analysis.

References

An In-depth Technical Guide to the Mass Spectrometry of 5,6,7,8-Tetrahydroquinolin-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 5,6,7,8-tetrahydroquinolin-5-amine and its derivatives. The content is designed to assist researchers in identifying these compounds, elucidating their structures, and developing quantitative analytical methods. This guide covers fundamental fragmentation patterns under Electron Ionization (EI), typical experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents predicted mass spectral data for the parent compound and a common derivative.

Introduction to the Mass Spectrometry of Tetrahydroquinolines

This compound is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclohexylamine moiety. Its structural complexity gives rise to characteristic fragmentation patterns in mass spectrometry, which are invaluable for its identification. The saturated portion of the molecule is prone to ring cleavage and rearrangements, while the aromatic pyridine ring provides stability to certain fragment ions. The primary amine at the 5-position is a key site for initial ionization and directs several important fragmentation pathways.

Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule.[1][2] Electrospray Ionization (ESI), a softer ionization method, is typically used with LC-MS and often results in a prominent protonated molecule, [M+H]⁺, which can be further fragmented in tandem mass spectrometry (MS/MS) to yield structural information.[3]

Predicted Electron Ionization (EI) Fragmentation Pathways

The fragmentation of this compound (Molecular Weight: 148.22 g/mol ) under EI conditions is predicted to be initiated by the removal of an electron, most likely from the lone pair of the nitrogen in the amino group, to form the molecular ion (M⁺˙) at m/z 148. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

Key predicted fragmentation pathways include:

-

Alpha-Cleavage: This is a characteristic fragmentation of amines where the bond alpha to the nitrogen atom is cleaved.[4] For this compound, this can occur on either side of the C5 carbon. Cleavage of the C5-C6 bond is predicted to be a major pathway, leading to the formation of a stable, resonance-delocalized ion at m/z 119 after the loss of an ethyl radical (•C₂H₅).

-

Loss of Ammonia: The molecular ion can undergo rearrangement and lose a neutral ammonia molecule (NH₃), resulting in an ion at m/z 131.

-

Retro-Diels-Alder (RDA) Reaction: The cyclohexene-like structure of the saturated ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring. This would result in the loss of ethene (C₂H₄), producing a fragment ion at m/z 120.

-

Loss of Hydrogen: A hydrogen radical can be lost from the molecular ion to form the [M-1]⁺ ion at m/z 147. This is a common feature in the mass spectra of cyclic amines.[5]

These predicted pathways are summarized in the diagram below.

Caption: Predicted EI fragmentation pathways for this compound.

Quantitative Mass Spectral Data

The following table summarizes the predicted quantitative mass spectral data for this compound and its N-acetyl derivative under 70 eV Electron Ionization. The relative intensities are hypothetical and intended for illustrative purposes.

| m/z | Predicted Fragment Identity | This compound (Relative Intensity %) | N-acetyl-5,6,7,8-tetrahydroquinolin-5-amine (Relative Intensity %) |

| 190 | [M]⁺˙ | - | 45 |

| 148 | [M]⁺˙ | 85 | - |

| 147 | [M-H]⁺ | 100 (Base Peak) | - |

| 131 | [M-NH₃]⁺˙ | 20 | - |

| 120 | [M-C₂H₄]⁺˙ | 40 | - |

| 119 | [M-C₂H₅]⁺ | 65 | - |

| 106 | [M-C₃H₆]⁺˙ | 30 | - |

| 147 | [M-CH₃CO]⁺ | - | 100 (Base Peak) |

| 43 | [CH₃CO]⁺ | - | 70 |

Experimental Protocols

Detailed methodologies for the analysis of this compound derivatives are provided below. These protocols are representative and may require optimization for specific applications.

This protocol is suitable for the analysis of thermally stable and volatile derivatives. Derivatization may be necessary for the parent amine to improve chromatographic properties.

-

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an Electron Ionization (EI) source.

-

GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Injector: Splitless mode at 250°C. Injection volume: 1 µL.

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL. If derivatization is required, use a standard agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride.

This protocol is ideal for the analysis of the parent amine and its derivatives without the need for derivatization, offering high sensitivity and selectivity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.

-

LC Column: A 100 mm x 2.1 mm ID, 1.8 µm particle size C18 reversed-phase column.

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution:

-

Start at 5% B, hold for 1 minute.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Gas Flow (Nitrogen): Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for structural elucidation. Precursor ion for this compound would be m/z 149 [M+H]⁺.

-

Experimental and Logical Workflow Visualization

The logical workflow for the characterization of a novel this compound derivative is outlined below.

Caption: General workflow for the analysis of novel tetrahydroquinoline derivatives.

References

- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists [pubmed.ncbi.nlm.nih.gov]

One-Pot Synthesis of Substituted 5,6,7,8-Tetrahydroquinolines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, partially saturated heterocyclic structure provides a valuable framework for the design of novel therapeutics. One-pot synthesis methodologies have emerged as powerful tools for the efficient and atom-economical construction of these important molecules, minimizing waste and streamlining the synthetic process. This technical guide provides a comprehensive overview of the principal one-pot strategies for the synthesis of substituted 5,6,7,8-tetrahydroquinolines, complete with detailed experimental protocols, comparative quantitative data, and mechanistic visualizations to empower researchers in the laboratory.

Key One-Pot Synthetic Strategies

The construction of the 5,6,7,8-tetrahydroquinoline ring system in a single synthetic operation can be primarily achieved through three robust and versatile multicomponent reactions:

-

Hantzsch-Type Reaction / Friedländer Annulation: A widely employed four-component reaction offering broad substrate scope and operational simplicity.

-

Povarov (Aza-Diels-Alder) Reaction: A powerful three-component cycloaddition strategy for the stereoselective synthesis of highly functionalized tetrahydroquinolines.

-

Modified Bohlmann-Rahtz Pyridine Synthesis: An adaptable method for the preparation of highly substituted pyridine rings, which can be readily applied to the synthesis of tetrahydroquinolines.

Hantzsch-Type Reaction / Friedländer Annulation

This classical multicomponent reaction is one of the most reliable and frequently utilized methods for the one-pot synthesis of 5,6,7,8-tetrahydroquinolines.[1] The reaction typically involves the condensation of a cyclic β-dicarbonyl compound (e.g., dimedone, 1,3-cyclohexanedione), an aldehyde, an active methylene compound (e.g., ethyl acetoacetate, malononitrile), and a nitrogen source, most commonly ammonium acetate.[1] Various catalysts can be employed to promote this reaction, including Lewis acids and organocatalysts.

Experimental Protocol: L-glutamine Catalyzed Hantzsch-Type Synthesis[1]

Materials:

-

Dimedone (1.0 mmol, 140 mg)

-

Benzaldehyde (1.0 mmol, 106 mg, 0.102 mL)

-

Ethyl acetoacetate (1.0 mmol, 130 mg, 0.126 mL)

-

Ammonium acetate (1.0 mmol, 77 mg)

-

L-glutamine (catalytic amount, 10 mol%, 14.6 mg)

-

Ethanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask, add dimedone, benzaldehyde, ethyl acetoacetate, and ammonium acetate.

-

Add ethanol to the flask, followed by the catalytic amount of L-glutamine.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, if a precipitate has formed, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the desired 5,6,7,8-tetrahydroquinoline derivative.

Quantitative Data for Hantzsch-Type Syntheses

| Entry | 1,3-Dicarbonyl | Aldehyde | Active Methylene | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Dimedone | Benzaldehyde | Ethyl acetoacetate | L-glutamine | Ethanol | 12 | 92 |

| 2 | 1,3-Cyclohexanedione | 4-Chlorobenzaldehyde | Malononitrile | Yb(OTf)₃ | Ethanol | 3 | 95[2] |

| 3 | Dimedone | 4-Nitrobenzaldehyde | Ethyl acetoacetate | ZnO | None (Solvent-free) | 0.5 | 96 |

| 4 | 1,3-Cyclohexanedione | 3-Methoxybenzaldehyde | Methyl acetoacetate | L-proline | Methanol | 24 | 88 |

| 5 | Dimedone | 2-Naphthaldehyde | Malononitrile | Ceric Ammonium Nitrate (CAN) | None (Solvent-free) | 1.5 | 93[3] |

Hantzsch-Type Reaction Workflow

Caption: General workflow for the Hantzsch-type synthesis.

Povarov (Aza-Diels-Alder) Reaction

The Povarov reaction is a powerful three-component cycloaddition that involves an aniline, an aldehyde, and an electron-rich alkene to construct the tetrahydroquinoline core.[1] This reaction can be catalyzed by either Lewis or Brønsted acids and often proceeds with high stereoselectivity.[1] The versatility of the starting materials allows for the synthesis of a diverse range of substituted tetrahydroquinolines.

Experimental Protocol: InCl₃ Catalyzed Povarov Reaction[1]

Materials:

-

N-propargyl-4-methoxyaniline (1.0 mmol, 161 mg)

-

Formaldehyde (37% in H₂O, 1.1 mmol, 90 mg, 0.082 mL)

-

N-vinyl-2-pyrrolidinone (1.1 mmol, 122 mg, 0.12 mL)

-

Indium(III) chloride (InCl₃) (20 mol%, 0.2 mmol, 44 mg)

-

Acetonitrile (5 mL)

Procedure:

-

In a round-bottom flask, dissolve N-propargyl-4-methoxyaniline and formaldehyde in acetonitrile.

-

Stir the mixture for 10 minutes at room temperature.

-

Add the Lewis acid catalyst, InCl₃, to the reaction mixture.

-

After 20 minutes, add a solution of N-vinyl-2-pyrrolidinone in acetonitrile to the reaction mixture.

-

Stir the resulting mixture vigorously at room temperature and monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Povarov Reactions

| Entry | Aniline | Aldehyde | Alkene | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | N-propargyl-4-methoxyaniline | Formaldehyde | N-vinyl-2-pyrrolidinone | InCl₃ | Acetonitrile | 6 | 85[1] |

| 2 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | Sc(OTf)₃ | Acetonitrile | 12 | 90 |

| 3 | 4-Chloroaniline | 4-Nitrobenzaldehyde | Ethyl vinyl ether | Bi(OTf)₃ | Dichloromethane | 8 | 88 |

| 4 | p-Toluidine | Cyclohexanecarboxaldehyde | N-vinylcarbazole | I₂ | Dichloromethane | 2 | 93 |

| 5 | 3-Methoxyaniline | Isovaleraldehyde | Indene | Yb(OTf)₃ | Toluene | 24 | 82 |

Povarov Reaction Signaling Pathway

Caption: The Povarov reaction pathway.

Modified Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis traditionally involves the reaction of an enamine with an ethynyl ketone to form a pyridine.[1] A one-pot modification of this reaction can be adapted for the synthesis of 5,6,7,8-tetrahydroquinolines by utilizing a cyclic enamine or generating it in situ.[1] This method is particularly useful for accessing highly substituted tetrahydroquinoline derivatives. Microwave-assisted protocols have been shown to significantly accelerate this transformation.

Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Type Synthesis[1]

Materials:

-

Cyclic enamine (e.g., 1-pyrrolidino-1-cyclohexene) (1.0 mmol)

-

Ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one) (1.0 mmol)

-

Brønsted or Lewis acid catalyst (e.g., acetic acid or ytterbium triflate) (10 mol%)

-

Solvent (e.g., toluene) (5 mL)

Procedure:

-

In a microwave process vial, combine the cyclic enamine, ethynyl ketone, and the catalyst in the chosen solvent.

-

Seal the vial and place it in a self-tunable microwave synthesizer.

-

Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (typically 10-30 minutes).

-

After cooling, open the vial and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Modified Bohlmann-Rahtz Syntheses

| Entry | Cyclic Enamine Source | Ethynyl Ketone | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | 1-Morpholinocyclohexene | 1-Phenyl-2-propyn-1-one | Acetic Acid | Toluene | 150 (MW) | 20 | 85 |

| 2 | Cyclohexanone/Pyrrolidine | 1-(4-Methoxyphenyl)-2-propyn-1-one | Yb(OTf)₃ | Dioxane | 160 (MW) | 15 | 89 |

| 3 | 1-Piperidinocyclohexene | 1-(Thiophen-2-yl)-2-propyn-1-one | Sc(OTf)₃ | Acetonitrile | 140 (MW) | 25 | 82 |

| 4 | Cyclohexanone/Morpholine | 4,4-Dimethyl-1-phenyl-2-pentyn-1-one | InCl₃ | 1,2-Dichloroethane | 120 (MW) | 30 | 78 |

| 5 | 1-Pyrrolidinocyclopentene | 1-(4-Chlorophenyl)-2-propyn-1-one | p-TSA | DMF | 170 (MW) | 10 | 91 |

Bohlmann-Rahtz Synthesis Logical Relationship

Caption: Logical flow of the Bohlmann-Rahtz synthesis.

Conclusion

One-pot multicomponent reactions represent a highly efficient and elegant approach to the synthesis of substituted 5,6,7,8-tetrahydroquinolines. The Hantzsch-type, Povarov, and modified Bohlmann-Rahtz reactions provide researchers with a versatile toolbox to access a wide array of these valuable heterocyclic scaffolds from simple and readily available starting materials. The detailed protocols and comparative data presented in this guide are intended to facilitate the rational design and execution of synthetic routes towards novel tetrahydroquinoline derivatives for applications in drug discovery and development.

References

Catalytic Hydrogenation Methods for Quinoline Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core catalytic hydrogenation methods for the synthesis of quinolines, compounds of significant interest in medicinal chemistry and materials science. The selective hydrogenation of the quinoline nucleus to produce 1,2,3,4-tetrahydroquinolines (py-THQ), 5,6,7,8-tetrahydroquinolines (bz-THQ), or decahydroquinolines (DHQ) is a critical transformation for accessing a diverse range of molecular scaffolds.[1] This document details various catalytic systems, presents comparative quantitative data, and provides experimental protocols for key methodologies.

Introduction to Quinoline Hydrogenation

The hydrogenation of quinolines is a fundamental process for the synthesis of valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[2] The challenge in this field lies in achieving high selectivity for the desired hydrogenated product while minimizing over-hydrogenation or undesired side reactions. Both homogeneous and heterogeneous catalysis have been extensively explored to this end, with catalyst choice, support materials, and reaction conditions playing a pivotal role in determining the outcome of the reaction.[3][4]

Heterogeneous Catalysis

Heterogeneous catalysts are widely employed for quinoline hydrogenation due to their ease of separation and recyclability. Noble metals such as palladium, ruthenium, rhodium, and iridium, often supported on materials like carbon, alumina, or titanium carbide, are highly effective.[2][3][4] Non-noble metal catalysts based on cobalt, nickel, and manganese are also gaining prominence as more sustainable alternatives.[5][6]

Palladium-Based Catalysts

Palladium catalysts are highly active for the hydrogenation of the N-heterocyclic ring of quinoline, typically affording 1,2,3,4-tetrahydroquinolines with high selectivity.[7]

Table 1: Performance of Palladium Catalysts in Quinoline Hydrogenation

| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Solvent | Conversion (%) | Selectivity to py-THQ (%) | Reference |

| Pd | Nitrogen-doped Carbon (CN) | 50 | 20 | Not Specified | >99 | 86.6-97.8 | [7] |

| Pd | Atomically Dispersed on TiC | 100 | 20 | Ethanol | 100 | >99 | [2] |

| Al₂O₃–Pd–D/Ni | Nickel Foam | 100 | 6 | Ethanol | 100 | Quantitative | [1] |

Ruthenium-Based Catalysts

Ruthenium catalysts have demonstrated versatility in quinoline hydrogenation, with the ability to selectively produce either cis- or trans-decahydroquinolines by tuning reaction conditions.[8] Ruthenium phosphide nanoparticles have also been shown to be highly active and selective.[3]

Table 2: Performance of Ruthenium Catalysts in Quinoline Hydrogenation

| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Solvent | Product | Diastereoselectivity | Reference |

| Ru/C | Carbon | 60 | 20 | t-amylOH/H₂O | cis-Decahydroquinoline | High | [8] |

| Ru/C | Carbon | 150 | 20 | t-amylOH/H₂O | trans-Decahydroquinoline | High | [8] |

| Ru₅₀P₅₀@SILP | Supported Ionic Liquid Phase | 50 | 20 | Heptane | 1,2,3,4-Tetrahydroquinoline | High Selectivity | [3] |

| Ru-S | Unsupported | 150 | 40 | Toluene | 1,2,3,4-Tetrahydroquinoline | High (for sulfur-containing quinolines) | [9] |

Cobalt-Based Catalysts

Cobalt-based catalysts offer a cost-effective alternative for quinoline hydrogenation. In situ generated granular cobalt catalysts have been shown to be effective in aqueous media.[5][10]

Table 3: Performance of a Heterogeneous Cobalt Catalyst in Quinoline Hydrogenation

| Catalyst Precursor | Reductant | Temperature (°C) | H₂ Pressure (bar) | Solvent | Substrate Scope | Yield of THQ (%) | Reference |

| Co(OAc)₂·4H₂O | Zinc Powder | 70-150 | 30 | Water | Various substituted quinolines | 51-99 | [5][10] |

Homogeneous Catalysis

Homogeneous catalysts, particularly those based on iridium and ruthenium with chiral ligands, are instrumental in achieving high enantioselectivity in the asymmetric hydrogenation of quinolines.[11][12]

Iridium-Based Catalysts

Iridium complexes with chiral ligands are highly effective for the asymmetric hydrogenation of quinolines, producing enantioenriched tetrahydroquinolines.[11]

Table 4: Performance of an Iridium Catalyst in Asymmetric Quinoline Hydrogenation

| Catalyst Precursor | Chiral Ligand | H₂ Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (ee %) | Reference |

| [Ir(COD)Cl]₂ | Chiral Phosphine Ligand | 50 | 25-50 | THF | High | [11] |

Ruthenium-Based Catalysts

Chiral cationic ruthenium complexes have been developed for the highly enantioselective hydrogenation of a broad range of quinoline derivatives.[12][13]

Table 5: Performance of a Cationic Ruthenium Catalyst in Asymmetric Quinoline Hydrogenation

| Catalyst Precursor | Chiral Ligand | H₂ Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (ee %) | Reference |

| [RuCl₂(p-cymene)]₂ | Chiral Diamine Ligand | 50-100 | 40-60 | Methanol | up to >99 | [11][12][13] |

Experimental Protocols

General Procedure for Heterogeneous Hydrogenation using Pd/CN[7]

-

Catalyst Preparation: The nitrogen-doped carbon support is prepared by the pyrolysis of glucose and melamine with eutectic salts as a porogen. Pd nanoparticles are then dispersed on the support.

-

Reaction Setup: In a suitable autoclave, the quinoline substrate and the Pd/CN catalyst are combined in the chosen solvent.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 20 bar). The reaction mixture is stirred at a set temperature (e.g., 50 °C) for the specified duration.

-

Work-up and Analysis: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure, and the product is purified and analyzed.

General Procedure for Homogeneous Asymmetric Hydrogenation using an Iridium Catalyst[11]

-

Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ and the chiral ligand are placed in a Schlenk tube. Anhydrous, degassed solvent (e.g., THF) is added, and the mixture is stirred to form the active catalyst complex.

-

Reaction Setup: In a separate hydrogenation vessel, the quinoline substrate is dissolved in the reaction solvent.

-

Reaction Execution: The pre-formed catalyst solution is transferred to the substrate solution under an inert atmosphere.

-

Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for the required time.

-

Work-up and Analysis: After the reaction, the autoclave is depressurized, and the solvent is removed. The product is then purified and analyzed to determine yield and enantiomeric excess.

Reaction Pathways and Mechanisms

The hydrogenation of quinoline can proceed through different pathways, leading to various products. The selectivity is highly dependent on the catalyst and reaction conditions.

Caption: General reaction network for the hydrogenation of quinoline.

A proposed mechanism for the ionic hydrogenation of quinoline catalyzed by a chiral cationic Ruthenium complex involves a stepwise H⁺/H⁻ transfer.[12]

Caption: Simplified ionic hydrogenation mechanism of quinoline.[12]

The workflow for catalyst screening and optimization is a critical aspect of developing efficient hydrogenation processes.

Caption: A typical workflow for catalyst development in quinoline hydrogenation.

References

- 1. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5,6,7,8-Tetrahydroquinolin-5-amine, a valuable building block in medicinal chemistry and drug development. The document details three core synthetic strategies, providing step-by-step experimental protocols for each. All quantitative data is summarized for comparative analysis, and key workflows are visualized using Graphviz diagrams.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid, partially saturated heterocyclic scaffold is a common feature in compounds targeting a range of therapeutic areas. This guide outlines three robust and versatile methods for its preparation: Reductive Amination of a Ketone Precursor, Reduction of 5-Nitroquinoline, and Buchwald-Hartwig Amination of 5-Bromoquinoline. Each method offers distinct advantages regarding starting material availability, scalability, and functional group tolerance.

Synthetic Strategies

Three primary synthetic pathways for the preparation of this compound have been identified and are detailed below.

Route 1: Reductive Amination of 5,6,7,8-Tetrahydroquinolin-5-one

This route involves the initial construction of the tetrahydroquinoline core with a ketone functionality at the 5-position, followed by a reductive amination to install the desired primary amine.

Caption: Synthetic workflow for Route 1.

Route 2: Catalytic Hydrogenation of 5-Aminoquinoline

This approach begins with the commercially available quinoline, which is first nitrated to introduce a functional group at the 5-position. The nitro group is then reduced to an amine, followed by the hydrogenation of the pyridine ring to yield the target compound.

A Technical Guide to the Reaction Mechanisms of Tetrahydroquinoline Formation

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The efficient construction of this heterocyclic system is, therefore, a topic of significant interest. This technical guide provides an in-depth overview of the core reaction mechanisms for the formation of tetrahydroquinolines, supported by quantitative data and visualizations to facilitate understanding and application in a research and development setting.

Classical Named Reactions for Quinoline Synthesis with Subsequent Reduction

Several classical named reactions, originally developed for the synthesis of quinolines, serve as a foundational approach to obtaining tetrahydroquinolines through a subsequent reduction step. The catalytic hydrogenation of the quinoline ring system is a common method to achieve this transformation.

Skraup Synthesis

The Skraup synthesis is a venerable method for producing quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1] The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.[1] Subsequent cyclization and oxidation yield the quinoline core.

Reaction Mechanism:

The mechanism of the Skraup synthesis is believed to involve the in-situ formation of acrolein from glycerol. The aniline then adds to the acrolein in a conjugate fashion. This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is then oxidized to the quinoline.[2] A proposed fragmentation-recombination mechanism has also been studied.[3][4]

Caption: Skraup Synthesis Workflow.

Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[5][6] This method offers greater versatility in the substitution pattern of the resulting quinoline.

Reaction Mechanism:

The reaction mechanism is also a subject of debate but is generally considered to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[5] This is followed by cyclization, dehydration, and oxidation to furnish the quinoline product. A fragmentation-recombination mechanism has also been proposed and studied using carbon isotope scrambling experiments.[5] The reaction can be catalyzed by both Brønsted and Lewis acids.[5]

Caption: Doebner-von Miller Reaction Pathway.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones to produce 2,4-disubstituted quinolines.[2][7]

Reaction Mechanism:

The mechanism begins with the formation of an enamine intermediate from the condensation of the aniline and the β-diketone.[2][7][8] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization), and subsequent dehydration to yield the quinoline product.[7][9]

Caption: Combes Quinoline Synthesis Mechanism.

Friedländer Synthesis

The Friedländer synthesis is the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[10][11] This reaction can be catalyzed by either acids or bases.[11][12]

Reaction Mechanism:

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[10] The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization via imine formation and subsequent dehydration.[10] The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and dehydration to give the quinoline product.[10][13]

Caption: Friedländer Synthesis Mechanistic Pathways.

Direct Syntheses of Tetrahydroquinolines

More modern approaches allow for the direct synthesis of the tetrahydroquinoline core, often with high levels of stereocontrol, which is crucial for the development of chiral drugs.

Povarov Reaction

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines.[14][15] It typically involves the condensation of an aniline, an aldehyde, and an activated alkene.[16][17] The reaction is often catalyzed by Lewis or Brønsted acids.

Reaction Mechanism:

The mechanism of the Povarov reaction is generally considered to proceed through an aza-Diels-Alder reaction.[15] An imine is first formed in situ from the aniline and aldehyde. This imine then acts as the azadiene in a [4+2] cycloaddition with the alkene.[16] Alternatively, a stepwise mechanism involving a Mannich-type reaction followed by an intramolecular Pictet-Spengler-type cyclization can also occur.[16]

Caption: Povarov Reaction for Tetrahydroquinoline Synthesis.

Catalytic Hydrogenation and Transfer Hydrogenation

The direct catalytic hydrogenation or transfer hydrogenation of quinolines is a highly atom-economical method for the synthesis of tetrahydroquinolines.[18][19][20] A variety of catalysts, including those based on noble metals (e.g., Rh, Ir, Ru, Pd) and more recently, earth-abundant base metals (e.g., Mn, Fe, Co), have been developed for this transformation.[19][20]

Reaction Workflow:

The process involves the activation of a hydrogen source (either H₂ gas or a hydrogen donor molecule like formic acid, alcohols, or Hantzsch esters) by a metal catalyst.[18][19] The activated hydrogen is then transferred to the quinoline substrate, leading to the selective reduction of the N-heterocyclic ring.

Caption: General Workflow for Catalytic Hydrogenation.

Quantitative Data Summary

The following tables summarize representative quantitative data for various tetrahydroquinoline synthesis methods. It is important to note that reaction conditions and yields are highly substrate-dependent and the data presented here are for specific examples found in the literature.

Table 1: Catalytic Hydrogenation and Transfer Hydrogenation of Quinolines

| Catalyst System | Hydrogen Source | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cobalt-based (in situ from Co(OAc)₂/Zn) | H₂ (30 bar) | 70-150 | Overnight | Varies (Substrate Dependent) | [20] |

| Manganese(I) PN³ pincer complex | iPrOH (Transfer Hydrogenation) | 120 | - | Good Conversions | [19] |

| NiO/In₂O₃–CdS (Photocatalytic) | Benzyl alcohol | 20 | 4 | >96 (Conversion) | [21] |

| Iridium Complex | Toluene/Dioxane | - | - | up to 99 | [22] |

| Iridium Complex | EtOH | - | - | up to 99 | [22] |

Table 2: Povarov Reaction for Tetrahydroquinoline Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| InCl₃ | - | - | - | - | [16] |

| Chiral Phosphoric Acid | - | - | - | Good | [23] |

| Ceric Ammonium Nitrate (CAN) | Aqueous Medium | - | - | - | [24] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. While specific procedures vary widely with the chosen substrates and catalytic systems, a general outline for a catalytic transfer hydrogenation is provided below based on common practices described in the literature.

General Protocol for a Manganese-Catalyzed Transfer Hydrogenation of a Quinoline Derivative:

-

Catalyst Preparation: In a glovebox, a solution of the manganese pincer complex catalyst in a dry, degassed solvent (e.g., DME) is prepared.

-

Reaction Setup: A dried Schlenk tube is charged with the quinoline substrate, a base (e.g., KH and KOH), and a magnetic stir bar.[19] The tube is then sealed with a septum.

-

Addition of Reagents: The solvent and the catalyst solution are added via syringe. The hydrogen donor (e.g., 1-phenylethanol) is then added.[19]

-

Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 120 °C) in a preheated oil bath and stirred for the required amount of time.[19] The reaction progress is monitored by a suitable analytical technique (e.g., GC-FID).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is then quenched, extracted with an appropriate organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.

Asymmetric Synthesis of Tetrahydroquinolines

The development of enantioselective methods for the synthesis of tetrahydroquinolines is of paramount importance for the pharmaceutical industry. Several strategies have been successfully employed:

-

Asymmetric Hydrogenation: Chiral metal catalysts, particularly those based on iridium and rhodium with chiral ligands, have been extensively used for the asymmetric hydrogenation of quinolines, providing access to enantioenriched tetrahydroquinolines with high enantioselectivities.[22]

-

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for asymmetric Povarov-type reactions and for the enantioselective reduction of in situ-formed dihydroquinolines.[23][25] These methods offer a metal-free alternative for the synthesis of chiral tetrahydroquinolines.[25][26]

-

Enantioselective Aza-Michael Reactions: The intramolecular aza-Michael reaction of tethered amino-enones can be rendered enantioselective using chiral catalysts, providing a route to optically active tetrahydroquinolines.[27]

The choice of synthetic strategy will depend on the desired substitution pattern, the required level of stereocontrol, and the scalability of the process. The continuous development of novel catalytic systems promises to further enhance the efficiency and selectivity of tetrahydroquinoline synthesis, facilitating the discovery and development of new therapeutic agents.

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. iipseries.org [iipseries.org]

- 3. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Concerning the mechanism of the Friedländer quinoline synthesis [ouci.dntb.gov.ua]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

- 18. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. thieme-connect.com [thieme-connect.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Tetrahydroquinoline Core: A Technical Guide to its Stability, Reactivity, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] Its unique structural and electronic properties confer a versatile reactivity profile, while its presence in numerous biologically active natural products and synthetic compounds underscores its therapeutic potential.[2] This technical guide provides an in-depth analysis of the stability and reactivity of the tetrahydroquinoline ring system, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Stability of the Tetrahydroquinoline Ring

The stability of the tetrahydroquinoline ring is a key factor in its suitability as a drug scaffold. While generally stable, it is susceptible to oxidation, particularly when exposed to air and light, which can lead to a pale amber coloration.[3] The saturated portion of the ring can undergo dehydrogenation to form the aromatic quinoline ring system.

Spectroscopic Data

The following tables summarize key spectroscopic data for the parent 1,2,3,4-tetrahydroquinoline molecule, providing a baseline for characterization.

Table 1: 1H NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinoline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.93 | d | 1H | Ar-H |

| 6.84 | t | 1H | Ar-H |

| 6.57 | t | 1H | Ar-H |

| 6.45 | d | 1H | Ar-H |

| 3.84 | s (broad) | 1H | N-H |

| 3.28 | t | 2H | C4-H |

| 2.74 | t | 2H | C2-H |

| 1.92 | m | 2H | C3-H |

Solvent: CDCl3, Frequency: 400 MHz[4]

Table 2: 13C NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinoline

| Chemical Shift (ppm) | Assignment |

| 144.7 | C8a |

| 129.4 | C6 |

| 126.7 | C5 |

| 121.4 | C4a |

| 117.1 | C7 |

| 114.1 | C8 |

| 42.1 | C2 |

| 27.2 | C4 |

| 22.4 | C3 |

Solvent: CDCl3[5]

Table 3: Key IR and Mass Spectrometry Data for 1,2,3,4-Tetrahydroquinoline

| Spectroscopic Method | Key Peaks/Signals |

| IR (Infrared) | 3390 cm-1 (N-H stretch), 2920 cm-1 (C-H stretch, aliphatic), 1605 cm-1 (C=C stretch, aromatic) |

| MS (Mass Spec.) | m/z 133 (M+), 132 (M-H)+, 117, 104[6] |

Reactivity of the Tetrahydroquinoline Ring

The reactivity of the tetrahydroquinoline ring is characterized by reactions involving the nitrogen atom, the aromatic ring, and the saturated heterocyclic ring. Key transformations include oxidation, reduction, and substitution reactions at both the nitrogen and carbon atoms.

Oxidation

The tetrahydroquinoline ring can be oxidized to various products, with the most common being the corresponding quinoline or 3,4-dihydroquinolone (an amide). The choice of oxidant and reaction conditions dictates the outcome. For instance, photocatalytic oxidation can efficiently produce 3,4-dihydroquinolone.[7] Electrochemical methods also offer an environmentally friendly route to 3,4-dihydroquinolones.[8] The apparent activation energy for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline has been reported to be 37.7 kJ mol⁻¹.[9]

Reduction

Further reduction of the tetrahydroquinoline ring to decahydroquinoline can be achieved, although this typically requires more forcing conditions than the hydrogenation of quinoline to tetrahydroquinoline.

N-Alkylation and N-Arylation

The secondary amine of the tetrahydroquinoline ring readily undergoes N-alkylation and N-arylation reactions. Reductive amination of quinolines with aldehydes or ketones is a common one-pot method to synthesize N-alkylated tetrahydroquinolines.[10]

C-Alkylation and C-Arylation

Functionalization of the carbon framework of the tetrahydroquinoline ring is also possible. For instance, lithiation of N-Boc-protected tetrahydroquinolines followed by quenching with an electrophile can introduce substituents at various positions. The free energy of activation (ΔG‡) for the rotation of the tert-butoxycarbonyl (Boc) group in N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines has been determined to be approximately 45 kJ mol⁻¹ at -78 °C.[11]

Experimental Protocols

Detailed methodologies for key transformations involving the tetrahydroquinoline ring are provided below.

Synthesis of Tetrahydroquinoline via Skraup-Doebner-von Miller Reaction and Subsequent Reduction

This classical approach involves the synthesis of quinoline followed by its reduction.

Step 1: Quinoline Synthesis (Skraup-Doebner-von Miller Reaction) [12]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Reactant Mixture: To the flask, add aniline and glycerol.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with cooling.

-

Oxidant Addition: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.

-

Heating: Heat the reaction mixture cautiously. The reaction is often vigorous.

-

Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water. Neutralize with a base (e.g., sodium hydroxide) and extract the quinoline with an organic solvent (e.g., diethyl ether).

-

Purification: Purify the crude quinoline by distillation.

Step 2: Reduction of Quinoline to 1,2,3,4-Tetrahydroquinoline

-

Catalyst and Solvent: In a hydrogenation vessel, dissolve the synthesized quinoline in a suitable solvent such as ethanol or acetic acid. Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂).

-

Hydrogenation: Place the vessel in a Parr Hydrogenation Apparatus or a similar setup. Pressurize the vessel with hydrogen gas (typically 30-40 bar).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 70°C) until the theoretical amount of hydrogen has been consumed.[13]

-

Work-up: Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure and purify the resulting 1,2,3,4-tetrahydroquinoline by distillation.

Synthesis of N-Alkyl Tetrahydroquinolines via Reductive Amination

This one-pot procedure provides direct access to N-substituted tetrahydroquinolines.[10]

-

Reaction Mixture: In a reaction tube, combine the substituted quinoline (1.0 equiv), an aldehyde or ketone (1.0 equiv), Hantzsch ester (3.5 equiv), and an arylboronic acid catalyst (e.g., 3-trifluoromethylphenylboronic acid, 25 mol%).

-

Solvent: Add 1,2-dichloroethane (DCE) as the solvent.

-

Reaction Conditions: Seal the tube and heat the mixture at 60 °C for 12 hours with stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Purification: Upon completion, cool the reaction mixture and purify the product by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system.

Signaling Pathways and Experimental Workflows

The biological activity of tetrahydroquinoline derivatives is often attributed to their interaction with specific signaling pathways. Furthermore, standardized workflows are crucial for assessing their stability and reactivity.

Tetrahydroquinoline Derivatives as mTOR Inhibitors

Several studies have identified tetrahydroquinoline derivatives as potential inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[14][15][16][17] The PI3K/AKT/mTOR pathway is frequently overactive in cancer, making it an attractive therapeutic target.[4][14]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of tetrahydroquinoline derivatives.

Role in Cancer via NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical regulator of cellular processes, including inflammation, immunity, and cell survival.[3][10][18][19] Its dysregulation is implicated in various cancers. Some tetrahydroisoquinoline derivatives, structurally related to tetrahydroquinolines, have been shown to target the NF-κB pathway.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 3. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. mTOR - Wikipedia [en.wikipedia.org]

- 16. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Subunit-Specific Role of NF-κB in Cancer [mdpi.com]

- 20. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioactive Scaffolds: A Technical Guide to the Fundamental Chemistry of 5-Amino-Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 5-position of the saturated carbocyclic ring opens up a wealth of possibilities for derivatization, making 5-amino-tetrahydroquinolines valuable building blocks in the design of novel therapeutics. This in-depth technical guide delves into the fundamental chemistry of 5-amino-tetrahydroquinolines, providing a comprehensive overview of their synthesis, reactivity, and characterization.

Synthesis of 5-Amino-Tetrahydroquinolines

The synthesis of 5-amino-5,6,7,8-tetrahydroquinoline is not as extensively documented as that of its 6-, 7-, or 8-amino isomers. However, a robust and logical synthetic strategy involves the preparation of a suitable precursor, such as 5-nitro-5,6,7,8-tetrahydroquinoline, followed by its reduction.

One of the most practical methods for preparing amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis of the acetamide.[1] This method generally yields good results when the acetamido substituent is on the pyridine ring and moderate yields when it is on the benzene ring.[1] An alternative approach is the reduction of a nitro-substituted tetrahydroquinoline. The reduction of nitroarenes to anilines is a high-yielding and common transformation, often accomplished using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or through catalytic hydrogenation (e.g., H₂/Pd-C).[2][3]

A plausible synthetic route to 5-amino-5,6,7,8-tetrahydroquinoline is therefore the catalytic hydrogenation of 5-nitro-5,6,7,8-tetrahydroquinoline. The precursor itself can be synthesized from 5,6,7,8-tetrahydroquinoline through nitration, although specific conditions for the selective nitration at the 5-position would need to be carefully optimized to avoid side products.